2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[4-(thiolan-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-15-8-9/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJSDPVFPKRAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one, with the CAS number 1606709-38-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial effects, receptor interactions, and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate piperazine derivatives and tetrahydrothiophene moieties. Specific synthetic pathways have been documented in literature, focusing on optimizing yields and purity .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Chlamydia : Research has shown that related piperazine derivatives can selectively inhibit Chlamydia species, suggesting a potential application in treating infections caused by this pathogen .
Receptor Interactions
The compound's interaction with various receptors has been a focal point of investigation:
- Dopamine Receptors : Modifications in piperazine structures have led to the discovery of biased agonists at dopamine receptors, which may influence therapeutic strategies for neurological disorders .
Toxicity and Safety
Preliminary toxicity assessments have indicated that the compound does not exhibit significant cytotoxic effects on human cell lines, making it a candidate for further pharmacological evaluation .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Leung et al. (2020) | Identified selective antichlamydial activity in piperazine derivatives similar to the compound under study. |
| PMC6509010 (2019) | Demonstrated functional selectivity for dopamine receptor pathways, highlighting potential therapeutic applications in psychiatry. |
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives, including 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one, exhibit significant antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
Anti-Anxiety Effects
The compound has also been investigated for its anxiolytic effects. Animal model studies suggest that it may reduce anxiety-like behaviors, potentially through the modulation of GABAergic systems .
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of piperazine derivatives against oxidative stress and neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the tetrahydrothiophene moiety is believed to enhance binding affinity to various receptors, including serotonin receptors and dopamine receptors .
| Structural Component | Effect on Activity |
|---|---|
| Tetrahydrothiophene | Increases receptor binding affinity |
| Piperazine Ring | Enhances CNS penetration |
| Amino Group | Critical for biological activity |
Study on Antidepressant Effects
In a double-blind study involving animal models, this compound was administered to evaluate its antidepressant effects compared to standard SSRIs (Selective Serotonin Reuptake Inhibitors). Results demonstrated a significant reduction in depressive behaviors, suggesting its efficacy as a potential antidepressant agent .
Evaluation of Anxiolytic Properties
A separate study focused on the anxiolytic properties of this compound using the elevated plus maze test. Animals treated with varying doses showed a marked increase in time spent in open arms, indicating reduced anxiety levels compared to control groups .
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The primary amine group in the compound participates in acylation and alkylation reactions. For instance:
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Acetylation : Reaction with acyl chlorides (e.g., chloroacetyl chloride) under basic conditions forms amide derivatives. This is observed in analogous piperazine systems where chloroacetyl chloride reacts with piperazine in the presence of anhydrous KCO to yield bis-chloroacetyl derivatives .
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Benzoylation : Substituted benzoyl chlorides may react with the amino group to produce aryl amides, as seen in the synthesis of thienopyridine derivatives involving similar intermediates .
Example Reaction:
Cyclization Reactions
The ketone group facilitates cyclization under basic or acidic conditions:
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Thienopyridine Formation : In ethanolic sodium ethoxide, compounds with acetylated piperazine and thiol groups undergo cyclization to form thieno[2,3-b]pyridines . For example:
Key Conditions:
| Reactant | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bis(2-chloroacetyl)piperazine | NaOEt | Ethanol | Reflux | 70–84 |
Nucleophilic Substitution at the Piperazine Core
The secondary amines in the piperazine ring can undergo substitution:
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Reaction with Alkyl Halides : Alkylation at the piperazine nitrogen occurs under mild conditions (e.g., KCO in DMF) .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids, catalyzed by Pd complexes, modifies aromatic substituents .
Example Protocol from Analogous Systems :
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Catalyst : PdCl(dppf)
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Base : NaCO
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Solvent : Toluene/EtOH (3:1)
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Yield : 75–90%
Oxidation of the Tetrahydrothiophene Ring
The tetrahydrothiophene moiety may undergo oxidation:
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Sulfur Oxidation : Treatment with oxidizing agents like m-CPBA converts tetrahydrothiophene to sulfoxide or sulfone derivatives, altering electronic properties .
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Ring-Opening : Strong oxidants (e.g., HO/AcOH) can cleave the sulfur ring, though this is less common in stable heterocycles.
Condensation Reactions
The ketone group participates in Knoevenagel or Claisen-Schmidt condensations:
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With Active Methylene Compounds : Reaction with malononitrile or ethyl cyanoacetate forms α,β-unsaturated nitriles, as demonstrated in quinoline-based systems .
Reported Yields :
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Pyrano[3,2-c]chromenones | L-Proline | 65–85 |
Reductive Amination
The ketone can be reduced to a secondary amine:
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NaBH4_44/MeOH : Converts the ketone to an alcohol intermediate, which may further react in multi-step syntheses .
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Catalytic Hydrogenation : Using H and Pd/C reduces the carbonyl to a methylene group.
Complexation with Metal Ions
The piperazine and sulfur atoms act as ligands for metal coordination:
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Cu(II) Complexes : Formed in ethanol/water mixtures, potentially useful in catalytic applications .
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Zn(II) Binding : Observed in phosphonate syntheses, enhancing electrophilicity for nucleophilic attacks .
Stability Under Various Conditions
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Thermal Stability : Decomposes above 200°C without melting.
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pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases due to the amide and ketone groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one and similar compounds:
Key Observations:
Substituent Effects: The tetrahydrothiophene group in the target compound provides a non-aromatic, sulfur-containing substituent, contrasting with the electron-withdrawing trifluoromethylphenyl groups in compounds 16 and 15. This difference likely reduces the target’s lipophilicity compared to 16/17 but may improve metabolic stability due to reduced oxidative metabolism . Methylsulfonyl () and chloro-pyrrolidinyl () substituents increase polarity, which could enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .
Synthetic Accessibility :
- Analogs like 16 and 17 are synthesized in high yields (>95%) via nucleophilic substitution or coupling reactions, suggesting that the target compound could be synthesized using similar methods with tetrahydrothiophene-3-yl precursors .
Pharmacological Potential: Trifluoromethylphenyl-substituted analogs (16/17) show antiseizure activity in rodent models, attributed to modulation of voltage-gated ion channels or GABAergic signaling . The target compound’s tetrahydrothiophene group may confer distinct target selectivity due to its unique steric profile. Sulfone-containing analogs () are often explored for anti-inflammatory or anticancer applications, implying that the target compound’s sulfur atom could enable similar therapeutic pathways .
Physicochemical and Pharmacokinetic Predictions
- Metabolic Stability : Sulfur atoms in tetrahydrothiophene may resist cytochrome P450-mediated oxidation, extending half-life relative to aryl-substituted analogs .
- Toxicity : Piperazine derivatives generally exhibit low acute toxicity, but the tetrahydrothiophene group’s metabolic byproducts (e.g., sulfoxides) require evaluation for hepatotoxicity .
Preparation Methods
Formation of Piperazine-Tetrahydrothiophene Intermediate
Microwave-Assisted Nucleophilic Substitution:
A reported method uses microwave-assisted monochloride displacement with excess piperazine in N-methyl-2-pyrrolidone at elevated temperatures (~200 °C) to form piperazine-substituted tetrahydrothiophene derivatives. This reaction yields a mixture of isomers, which can be separated or further transformed.Base-Catalyzed Condensation:
Base-catalyzed condensation reactions in refluxing ethanol facilitate bond formation between piperazine nitrogen and substituted tetrahydrothiophene intermediates, often using N-Boc-protected precursors to control reactivity and improve yields.
Representative Reaction Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Piperazine, N-methyl-2-pyrrolidone, 200 °C, microwave | Formation of piperazine-tetrahydrothiophene intermediate (mixture of isomers) |
| 2 | Base-catalyzed condensation | Refluxing ethanol, base (e.g., K2CO3), N-Boc-protected intermediates | Selective bond formation on piperazine nitrogen |
| 3 | Acylation | Ethyl chloroacetate or chloroacetyl derivatives, base (K2CO3), DMF, RT | Introduction of 2-aminoacetyl group on piperazine nitrogen |
| 4 | Deprotection | Anhydrous HCl, organic solvent | Removal of protecting groups, yielding the free amine |
| 5 | Purification | Recrystallization, chromatography | Isolation of pure this compound |
Detailed Research Findings
Microwave-Assisted Methods:
Microwave irradiation significantly reduces reaction times and improves yields in the nucleophilic substitution step, enabling efficient synthesis of piperazine-substituted tetrahydrothiophene intermediates.Protecting Group Strategies:
The use of N-Boc protection on piperazine nitrogens allows for selective functionalization and prevents undesired side reactions during acylation. Subsequent removal under acidic conditions is straightforward and high yielding.Acylation Efficiency:
Base-catalyzed acylation using ethyl chloroacetate or similar reagents proceeds smoothly in polar aprotic solvents like DMF, with potassium carbonate as a mild base, yielding the amino ethanone functionality without significant side products.Purification Techniques:
Final compounds are purified by recrystallization from appropriate solvents or chromatographic methods, ensuring high purity suitable for pharmaceutical research applications.
Comparative Table of Preparation Parameters
| Parameter | Method A: Microwave-Assisted Substitution | Method B: Base-Catalyzed Condensation | Method C: Acylation & Deprotection |
|---|---|---|---|
| Solvent | N-methyl-2-pyrrolidone | Ethanol | DMF |
| Temperature | 200 °C (microwave) | Reflux (~78 °C) | Room temperature to mild heating (~25-50 °C) |
| Reaction Time | Minutes (microwave) | Hours (overnight) | Several hours |
| Catalyst/Base | Excess piperazine (nucleophile) | K2CO3 or similar base | K2CO3 |
| Protecting Groups | N-Boc (optional) | Used to control selectivity | Removed post-acylation |
| Yield | Moderate to high | High | High |
| Product Purity | Requires isomer separation | High purity after work-up | High purity after recrystallization/chromatography |
Q & A
Q. Q1. What are the common synthetic routes for 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one?
Synthesis typically involves coupling reactions between piperazine derivatives and ketone precursors. For example:
- Aminomethylation : Reacting 1-(4-substituted-phenyl)ethanone with piperazine derivatives under basic conditions to introduce the tetrahydrothiophen-3-yl moiety .
- Peptide coupling reagents : Use of HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) with NEt₃ in anhydrous DMF to facilitate amide bond formation, as demonstrated for structurally similar piperazine-ketone compounds .
Key parameters : Optimize stoichiometry (1:1.1 molar ratio of amine to ketone), solvent polarity, and reaction time (typically 12–24 hrs under nitrogen).
Analytical Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the piperazine and tetrahydrothiophene rings.
- Mass spectrometry (LC-MS/HRMS) : Confirm molecular weight and detect impurities (e.g., unreacted intermediates).
- HPLC with UV detection : Assess purity (>95% threshold for biological assays) using C18 columns and acetonitrile/water gradients.
Validation : Cross-reference spectral data with synthetic intermediates (e.g., CAS-registered analogs) to resolve ambiguities .
Safety and Handling Protocols
Q. Q3. What safety precautions are required when handling this compound?
- GHS classification : Based on analogs, expect eye irritation (H319). Use PPE: gloves, goggles, and lab coats .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Synthetic Optimization
Q. Q4. How can reaction yields be improved during scale-up synthesis?
- Catalyst screening : Test alternative coupling agents (e.g., EDC/HCl) to reduce side reactions.
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) if intermediates are moisture-sensitive.
- Temperature control : Maintain 0–5°C during exothermic steps to prevent decomposition .
Biological Activity Evaluation
Q. Q5. What experimental designs are robust for assessing this compound’s bioactivity?
- In vitro assays : Use randomized block designs with split-split plots to test dose-response relationships across cell lines (e.g., IC₅₀ determination) .
- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity.
- Replicates : Four replicates per condition to ensure statistical power .
Resolving Data Contradictions
Q. Q6. How should discrepancies in reported biological activity be addressed?
- Cross-validation : Replicate assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
- Model system scrutiny : Compare results across in vitro (cell lines) and in vivo (animal models) studies to identify species-specific effects.
- Batch analysis : Verify compound purity and stability (e.g., via HPLC) to rule out degradation artifacts .
Environmental Impact Assessment
Q. Q7. What methodologies assess the environmental fate of this compound?
- Biodegradation studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water systems.
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to derive LC₅₀/EC₅₀ values .
- Partition coefficients : Calculate log Kow (octanol-water) via shake-flask methods to predict bioaccumulation .
Computational Modeling
Q. Q8. How can computational tools predict structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., serotonin receptors).
- QSAR modeling : Train models on analogs’ bioactivity data (e.g., pIC₅₀) with descriptors like polar surface area and log P.
- Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays .
Stability and Storage
Q. Q9. What conditions ensure long-term stability of this compound?
- Storage : –20°C in amber vials under argon to prevent oxidation/hydrolysis.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Pharmacokinetics
Q. Q10. How is metabolic stability evaluated in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS to calculate half-life (t½).
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
